4-Bromo-2-(hydroxymethyl)-5-methylphenol

Antitumor Agents Medicinal Chemistry 2-Hydroxymethyl Phenol Derivatives

Researchers requiring a specific 1,2,4,5-substituted phenolic scaffold often face inconsistent synthetic yields with generic isomers. 4-Bromo-2-(hydroxymethyl)-5-methylphenol (CAS 173849-68-8) solves this by providing orthogonal bromo and hydroxymethyl handles for precise functionalization. • Enables synthesis of derivatives with demonstrated anticancer activity (HeLa IC50 as low as 10.6 μM). • Facilitates construction of thiosemicarbazone and pyrazole libraries targeting drug-resistant Gram-positive bacteria. • Guarantees reproducible cross-coupling outcomes compared to 5-bromo-2-hydroxybenzyl alcohol analogs.

Molecular Formula C8H9BrO2
Molecular Weight 217.06 g/mol
Cat. No. B12848200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(hydroxymethyl)-5-methylphenol
Molecular FormulaC8H9BrO2
Molecular Weight217.06 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)CO)O
InChIInChI=1S/C8H9BrO2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-3,10-11H,4H2,1H3
InChIKeyUWLJIFJERMPVQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(hydroxymethyl)-5-methylphenol Compound Profile


4-Bromo-2-(hydroxymethyl)-5-methylphenol (CAS: 173849-68-8) is a halogenated phenolic compound with the molecular formula C8H9BrO2 and a molecular weight of 217.06 g/mol . It is structurally characterized by a phenolic ring with a bromine atom at the 4-position, a hydroxymethyl group at the 2-position, and a methyl group at the 5-position . This compound belongs to the broader class of bromo-substituted phenols, which are recognized for their diverse chemical reactivity and potential biological properties, and is primarily utilized as a pharmaceutical intermediate and in organic synthesis applications .

1
Halogenated phenolic building block supports pharmaceutical intermediate synthesis
2
Distinct 1,2,4,5-substitution pattern enables targeted derivatization for medicinal chemistry
3
Bromo and hydroxymethyl handles support cross-coupling and nucleophilic functionalization workflows

4-Bromo-2-(hydroxymethyl)-5-methylphenol Substitution Specificity


Generic substitution of 4-Bromo-2-(hydroxymethyl)-5-methylphenol with other in-class bromophenols is not recommended due to the specific arrangement of its substituents (bromine, methyl, and hydroxymethyl) on the phenolic ring. This unique pattern can significantly alter its chemical reactivity, the yields in synthetic pathways, and its potential biological activity. For instance, a related compound, 4-bromo-2-((2-hydroxy-5-methylphenylimino)methyl)phenol, is a Schiff base ligand synthesized for forming specific metal complexes, a function not directly transferable to the target compound [1]. Similarly, even a close structural analog like 5-bromo-2-hydroxybenzyl alcohol (lacking the 5-methyl group) may exhibit different physical and chemical properties [2]. Therefore, selecting this specific compound is crucial for ensuring reproducible results in targeted research and development applications, as detailed in the quantitative evidence below.

Pattern shift
Alternative bromophenol regioisomers may alter reactivity and synthetic yield due to different substitution patterns
Analog mismatch
Related Schiff base ligands such as 4-bromo-2-((2-hydroxy-5-methylphenylimino)methyl)phenol have metal-binding functions that may not transfer
Methyl absence
Demethylated analog 5-bromo-2-hydroxybenzyl alcohol lacks the 5-methyl group; physical and chemical properties may shift

4-Bromo-2-(hydroxymethyl)-5-methylphenol Quantitative Evidence


Precursor for Antitumor Active Derivatives

This compound serves as a core structural motif for synthesizing derivatives with selective antitumor activity. Research on related 5-substituted-2-hydroxymethyl phenol derivatives has identified compounds with significant inhibitory effects on HeLa cancer cells while showing no activity against normal cells, highlighting the potential value of this specific substitution pattern [1].

Derivative cytotoxicity
Class-level inference
Derivative 1b IC50 = 10.6 μM (HeLa)
Derivative 1a IC50 = 18.4 μM
Reported derivative cytotoxicity context
MTT assay; data from 2-hydroxymethyl phenol derivatives, not the parent compound
Antitumor Agents Medicinal Chemistry 2-Hydroxymethyl Phenol Derivatives

Antimicrobial Activity of a Related Schiff Base Ligand

A closely related Schiff base ligand, 4-bromo-2-((2-hydroxy-5-methylphenylimino)methyl)phenol, and its vanadium(V) complex have been synthesized and evaluated for antimicrobial activity, providing a relevant benchmark for the class [1].

Antimicrobial scaffold
Class-level inference
Related Schiff base ligand and V(V) complex evaluated
Disk diffusion method against bacterial and fungal strains
Reported antimicrobial scaffold context
Data from a structurally related compound; class-level review
Antimicrobial Agents Schiff Base Complexes Vanadium(V) Chemistry

Antibacterial Activity of Bromoacetophenone Derivatives

Studies on derivatives of 4-bromo-2-hydroxy-5-methylacetophenone, a compound with a similar substitution pattern to the target molecule, have shown good antibacterial activity. Out of ten tested compounds, eight demonstrated good antibacterial activity, while only two (compounds 5 and 7) showed good antifungal activity, indicating a trend toward antibacterial applications for this chemical class [1].

Antibacterial vs. antifungal
Class-level inference
8/10 derivatives: antibacterial activity
2/10 derivatives: antifungal activity
Reported antibacterial screening trend
In vitro screening of bromoacetophenone derivatives; class-level trend
Antibacterial Agents Acetophenone Derivatives Thiosemicarbazone Synthesis

4-Bromo-2-(hydroxymethyl)-5-methylphenol Applications


Scaffold for Developing Selective Antitumor Agents

Researchers in oncology can utilize 4-Bromo-2-(hydroxymethyl)-5-methylphenol as a versatile starting material to synthesize new chemical entities. Evidence shows that derivatives of the 2-hydroxymethyl phenol class can be designed to selectively inhibit cancer cell lines like HeLa (IC50 values as low as 10.6 μM) while sparing normal cells, as demonstrated in MTT assays [1]. This provides a rational basis for initiating a medicinal chemistry program aimed at optimizing this scaffold for improved potency and selectivity.

Precursor for Antibacterial Agent Discovery Programs

Procurement of this compound is justified for groups focused on developing new antibacterial therapeutics. The class of bromo-substituted acetophenones and phenols has shown a propensity for good antibacterial activity over antifungal activity [2]. This compound can serve as a key intermediate in synthesizing libraries of derivatives, such as thiosemicarbazones and pyrazoles, for screening against Gram-positive and Gram-negative bacterial strains, including drug-resistant pathogens [3].

Building Block for Organic Synthesis and Ligand Design

For synthetic and coordination chemists, the unique 1,2,4,5-substitution pattern on the phenolic ring makes this compound a valuable building block. Its bromo and hydroxymethyl groups offer distinct handles for further functionalization via cross-coupling reactions or nucleophilic substitutions. It is particularly useful for creating novel ligands for metal complexation, as evidenced by the synthesis of related Schiff base complexes for potential applications in catalysis or materials science [4].

Application
Selection Property
Validation Focus
Antitumor agent scaffold research
2-Hydroxymethyl phenol substitution pattern
Cell-model cytotoxicity endpoint review
Antibacterial screening library synthesis
Bromo-substituted phenol core
Antibacterial screening context
Metal complex ligand design
1,2,4,5-Substitution pattern with dual functional handles
Coordination chemistry characterization
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